Amediplase

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amediplase is a recombinant chimeric plasminogen activator. It consists of the kringle 2 domain from the A-chain of tissue plasminogen activator and the carboxy terminal region of pro-urokinase . This compound is primarily investigated for its potential use in treating myocardial infarction and thrombosis .

准备方法

Synthetic Routes and Reaction Conditions: Amediplase is produced using recombinant DNA techniques. The process involves the insertion of the gene encoding the kringle 2 domain of tissue plasminogen activator and the carboxy terminal region of pro-urokinase into a suitable expression vector. This vector is then introduced into Chinese hamster ovary cells, which express the recombinant protein .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of the genetically modified Chinese hamster ovary cells. The recombinant protein is then purified using a series of chromatographic techniques to ensure homogeneity and activity .

化学反应分析

Types of Reactions: Amediplase primarily undergoes proteolytic reactions, where it acts as a plasminogen activator. This involves the conversion of plasminogen to plasmin, a serine protease that degrades fibrin clots .

Common Reagents and Conditions: The activation of plasminogen by this compound requires the presence of fibrin, which acts as a cofactor. The reaction typically occurs under physiological conditions, with a pH of around 7.4 and a temperature of 37°C .

Major Products Formed: The primary product of the reaction catalyzed by this compound is plasmin, which subsequently degrades fibrin into soluble degradation products .

科学研究应用

Amediplase has several scientific research applications, particularly in the fields of medicine and biology:

作用机制

相似化合物的比较

生物活性

Amediplase, also known as K2tu-PA, is a recombinant chimeric plasminogen activator that combines the kringle 2 domain from tissue plasminogen activator (t-PA) and the catalytic domain from single-chain urokinase (scu-PA). This hybrid structure aims to enhance thrombolytic efficacy while minimizing the risk of hemorrhagic complications. This article delves into the biological activity of this compound, including its mechanisms, efficacy in various models, and clinical implications.

This compound is engineered to possess both high fibrin specificity and significant catalytic activity. The kringle 2 domain enhances binding to fibrin, while the scu-PA catalytic domain facilitates rapid plasminogen activation. The resulting molecule is designed for effective thrombus lysis with a reduced risk of systemic bleeding compared to traditional thrombolytics.

Key Features of this compound

- Composition : Chimeric molecule consisting of t-PA's kringle 2 domain and scu-PA's catalytic domain.

- Molecular Weight : Approximately 40 kDa.

- Specific Activity : Approximately 2×106 units/mg t-PA equivalent, which is twice the activity on a molar basis compared to t-PA .

Clot Lysis Efficacy

This compound has been evaluated in various in vitro clot lysis models to compare its efficacy against other thrombolytics such as Tenecteplase and scu-PA. The following table summarizes findings from key studies:

Clot Penetration and Fibrin Binding

Research indicates that this compound exhibits moderate fibrin binding, which does not impede its ability to penetrate clots effectively. In pressure-driven fluid permeation studies, this compound was able to diffuse into clots more efficiently than alteplase, suggesting its potential for enhanced thrombolytic action in larger thrombi .

Pharmacokinetics

This compound demonstrates a significantly longer half-life compared to t-PA. In animal studies, it exhibited a terminal half-life of approximately 51 minutes in rabbits, compared to about 7 minutes for t-PA. This prolonged half-life may contribute to its efficacy by allowing for sustained action in the bloodstream .

Clinical Studies

Phase I and II clinical trials have shown that this compound has an optimal safety profile with a low incidence of severe hemorrhagic events. A multicentric Phase III study involving approximately 20,000 patients has been planned to further assess its clinical efficacy and safety .

Case Studies

- Thrombus Resolution : In a rabbit jugular vein thrombosis model, this compound demonstrated effective thrombus resolution with minimal side effects, supporting its potential as a safer alternative in thrombolytic therapy .

- Comparative Study with Tenecteplase : In a head-to-head comparison, this compound showed slightly better performance in terms of clot lysis rates under therapeutic conditions, suggesting it may be more effective in certain patient populations .

属性

CAS 编号 |

151912-11-7 |

|---|---|

分子式 |

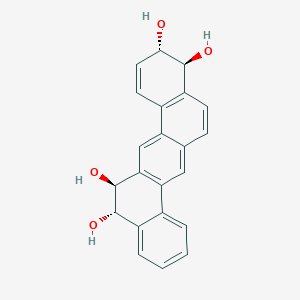

C22H18O4 |

分子量 |

346.4 g/mol |

IUPAC 名称 |

(3S,4S,12S,13S)-3,4,12,13-tetrahydronaphtho[1,2-b]phenanthrene-3,4,12,13-tetrol |

InChI |

InChI=1S/C22H18O4/c23-19-8-7-13-15(20(19)24)6-5-11-9-17-12-3-1-2-4-14(12)21(25)22(26)18(17)10-16(11)13/h1-10,19-26H/t19-,20-,21-,22-/m0/s1 |

InChI 键 |

YQINXCSNGCDFCQ-CMOCDZPBSA-N |

SMILES |

C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |

手性 SMILES |

C1=CC=C2C(=C1)[C@@H]([C@H](C3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O)O)O |

规范 SMILES |

C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |

Key on ui other cas no. |

151910-75-7 |

同义词 |

amediplase CGP 42935 K2tu-PA MEN 9036 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。